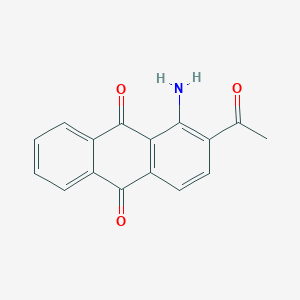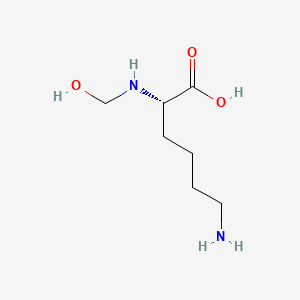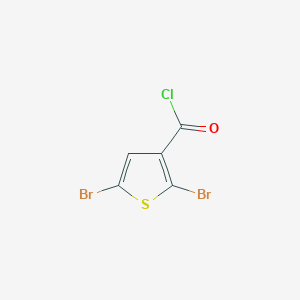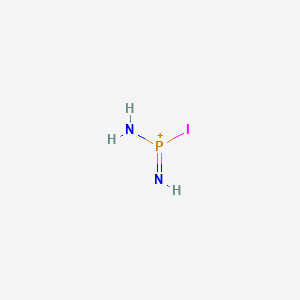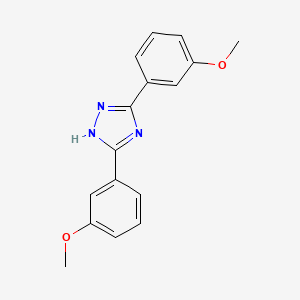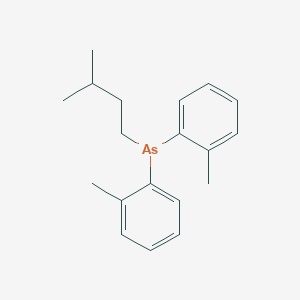![molecular formula C17H16N4O B14615903 N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea CAS No. 56914-17-1](/img/structure/B14615903.png)
N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features both naphthalene and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 6-aminonaphthalene-2-carboxylic acid with pyridine-4-carboxaldehyde, followed by a urea formation step. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the naphthalene or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the naphthalene moiety.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
作用機序
The mechanism of action for any biological activity would depend on the specific interactions of the compound with molecular targets. This could involve binding to proteins, DNA, or other biomolecules, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure but with a pyridine ring at a different position.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyrimidin-4-yl)methyl]urea: Similar but with a pyrimidine ring.
Uniqueness
The uniqueness of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
56914-17-1 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC名 |
1-(6-aminonaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H16N4O/c18-15-3-1-14-10-16(4-2-13(14)9-15)21-17(22)20-11-12-5-7-19-8-6-12/h1-10H,11,18H2,(H2,20,21,22) |
InChIキー |
JCLPWCQDMJEFSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)NCC3=CC=NC=C3)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


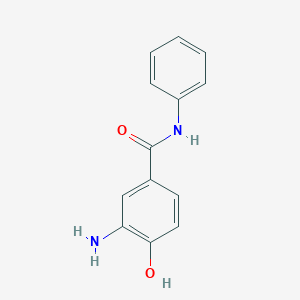
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
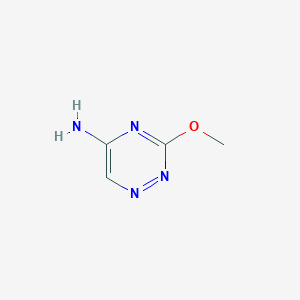
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


